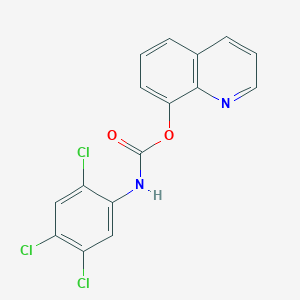

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate

Beschreibung

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is a chemical compound with the molecular formula C16H9Cl3N2O2 and a molecular weight of 367.621 g/mol . This compound is known for its unique structure, which combines a quinoline moiety with a trichlorophenyl carbamate group. It is often used in early discovery research due to its rare and unique chemical properties .

Eigenschaften

CAS-Nummer |

14577-75-4 |

|---|---|

Molekularformel |

C16H9Cl3N2O2 |

Molekulargewicht |

367.6 g/mol |

IUPAC-Name |

quinolin-8-yl N-(2,4,5-trichlorophenyl)carbamate |

InChI |

InChI=1S/C16H9Cl3N2O2/c17-10-7-12(19)13(8-11(10)18)21-16(22)23-14-5-1-3-9-4-2-6-20-15(9)14/h1-8H,(H,21,22) |

InChI-Schlüssel |

JYZJTRDZLRICNM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)OC(=O)NC3=CC(=C(C=C3Cl)Cl)Cl)N=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate typically involves the reaction of 8-hydroxyquinoline with 2,4,5-trichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction conditions often include mild heating to facilitate the formation of the carbamate linkage.

Analyse Chemischer Reaktionen

8-Chinolyl-N-(2,4,5-trichlorphenyl)carbamát kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Amin-Derivaten führt.

Substitution: Die Trichlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nucleophile.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

8-Chinolyl-N-(2,4,5-trichlorphenyl)carbamát hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Diese Verbindung wird auf ihre potentiellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Es wird weiterhin erforscht, ob es aufgrund seiner einzigartigen chemischen Struktur als Therapeutikum eingesetzt werden kann.

5. Wirkmechanismus

Der Wirkmechanismus von 8-Chinolyl-N-(2,4,5-trichlorphenyl)carbamát ist noch nicht vollständig geklärt. Es wird vermutet, dass es aufgrund seiner Chinolin- und Trichlorphenyl-Reste mit verschiedenen molekularen Zielstrukturen, einschließlich Enzymen und Rezeptoren, interagiert. Diese Interaktionen können zur Modulation biochemischer Pfade führen, was zu den beobachteten biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its quinoline and trichlorophenyl moieties. These interactions can lead to the modulation of biochemical pathways, resulting in its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

8-Chinolyl-N-(2,4,5-trichlorphenyl)carbamát kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

8-Chinolyl-N-(2,5-dichlorphenyl)carbamát: Diese Verbindung hat zwei Chloratome anstelle von drei, was sich auf ihre Reaktivität und biologische Aktivität auswirken kann.

8-Chinolyl-N-(5-chlor-2-methylphenyl)carbamát: Das Vorhandensein einer Methylgruppe anstelle von zusätzlichen Chloratomen kann zu unterschiedlichen chemischen und biologischen Eigenschaften führen.

Die Einzigartigkeit von 8-Chinolyl-N-(2,4,5-trichlorphenyl)carbamát liegt in seiner spezifischen Kombination aus einem Chinolinring und einer Trichlorphenylcarbamát-Gruppe, die ihm einzigartige chemische und biologische Eigenschaften verleiht .

Biologische Aktivität

8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is a synthetic compound that has garnered interest in various fields, particularly in pharmacology and biochemistry. Its unique structure allows it to exhibit a range of biological activities, making it a subject of research for potential therapeutic applications. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate is C15H10Cl3N3O2. The presence of the quinoline moiety and the trichlorophenyl group contributes to its biological activity. The compound can be synthesized through various organic reactions involving quinoline derivatives and carbamates.

| Property | Value |

|---|---|

| Molecular Formula | C15H10Cl3N3O2 |

| Molecular Weight | 360.61 g/mol |

| CAS Number | 14577-75-4 |

| IUPAC Name | 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate |

The biological activity of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies with the type of microorganism and the concentration used.

- Cytotoxic Effects : Studies have demonstrated that 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various quinoline derivatives, including 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate. The results indicated that this compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 25 to 100 µg/mL .

Cytotoxicity Assays

In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF-7) revealed that 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate exhibited cytotoxic effects with IC50 values around 15 µM. The mechanism involved was linked to the induction of oxidative stress leading to cell death .

Case Studies

- Case Study on Anticancer Activity : A research article highlighted the use of 8-Quinolyl N-(2,4,5-trichlorophenyl)carbamate in a mouse model for breast cancer. The treated group showed a significant reduction in tumor size compared to controls over a treatment period of four weeks .

- Evaluation in Fungal Infections : Another study focused on the antifungal properties of the compound against Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating its potential as an antifungal agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.